molecular formula C17H12BrCl2N3O B3590252 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3,4-dichlorophenyl)benzamide

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3,4-dichlorophenyl)benzamide

Cat. No.: B3590252
M. Wt: 425.1 g/mol
InChI Key: SUPZVJLIBVCOPT-UHFFFAOYSA-N
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Description

The compound “4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3,4-dichlorophenyl)benzamide” is a complex organic molecule that contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . Pyrazole derivatives are known to possess a wide range of pharmacological activities .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and depend on the specific substituents present in the molecule . Without specific information on the compound , it’s difficult to provide an accurate chemical reactions analysis.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For the similar compound “4-Bromo-1-methyl-1H-pyrazole”, it has been reported to be a liquid at room temperature with a density of 1.558 g/mL at 25 °C .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific chemical structure and the biological target. Some pyrazole derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For the similar compound “4-Bromo-1-methyl-1H-pyrazole”, it has been classified as Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, indicating that it can cause eye damage, skin irritation, and may cause respiratory irritation .

Future Directions

Pyrazole derivatives are a focus of ongoing research due to their diverse pharmacological activities . Future research may focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for therapeutic use.

Properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-N-(3,4-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrCl2N3O/c18-13-8-21-23(10-13)9-11-1-3-12(4-2-11)17(24)22-14-5-6-15(19)16(20)7-14/h1-8,10H,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPZVJLIBVCOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrCl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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